REACTION_CXSMILES
|
CC(C[AlH]CC(C)C)C.C([O:12][C:13]([CH:15]=[C:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=O)C.CO>C1(C)C=CC=CC=1>[OH:12][CH2:13][CH:15]=[C:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0.976 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=C1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it is cooled to 0-5° C.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to a little volume and diethyl ether
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
a white solid separates, which is filtered off
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in diethyl ether
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
CONCENTRATION
|
Details
|
The clear solution is concentrated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |